4-Ethenyl-1-methyl-2-nitrobenzene

Overview

Description

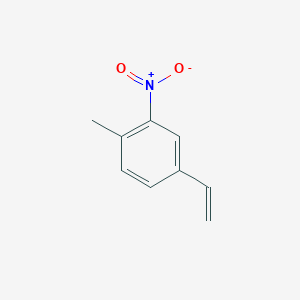

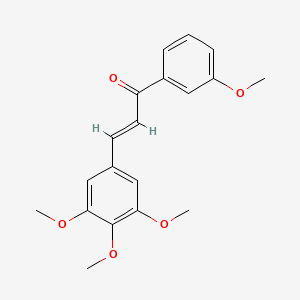

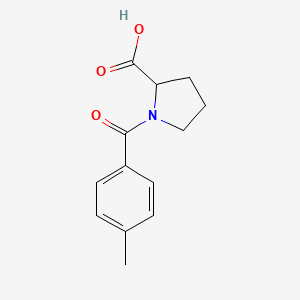

4-Ethenyl-1-methyl-2-nitrobenzene is a chemical compound with the molecular formula C9H9NO2 . It is also known by other names such as 1-ethenyl-4-methylbenzene and 4-ethyl-1-methyl-2-nitrobenzene .

Synthesis Analysis

The synthesis of benzene derivatives like 4-Ethenyl-1-methyl-2-nitrobenzene often involves multiple steps and takes into account the effects of directing groups . For instance, two reactions, an acylation and a bromination, may be used. In this case, the two substituents are meta to each other, meaning that the effects of a meta directing group must be utilized . Of the two reactions, the acylation puts a meta director on the benzene ring, which means the acylation needs to come first .Molecular Structure Analysis

The molecular structure of 4-Ethenyl-1-methyl-2-nitrobenzene contains a total of 23 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .Chemical Reactions Analysis

The chemical reactions involving 4-Ethenyl-1-methyl-2-nitrobenzene can be complex. Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Like other electrophilic substitutions, nitration of a substituted benzene, where the substituent is electron withdrawing, generally produces the 1,3-isomer .Scientific Research Applications

Nonlinear Optics

Nitrobenzene derivatives, such as stilbazolium salts with ethyl substitutions, have been investigated for their potential in second-order nonlinear optics. These compounds exhibit enhanced solubility in organic solvents and have shown significant promise in the development of nonlinear optical materials, with specific derivatives demonstrating off-diagonal components of nonlinear optical susceptibilities that are substantially larger than those of well-known materials (S. Okada et al., 2003).

Organic Synthesis and Catalysis

Nitrobenzene derivatives have been utilized in organic synthesis, for example, in the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation. This process highlights the efficiency of certain nitrobenzene derivatives in nucleophilic substitution reactions, which are fundamental in organic synthesis and pharmaceutical development (Maw‐Ling Wang & V. Rajendran, 2007).

Photoinitiated Polymerization

Photoreduction studies of nitrobenzenes with various substituents have demonstrated their utility as photoinitiators in polymerization processes. These compounds, in the presence of amines, can efficiently initiate the polymerization of methyl methacrylate, indicating their potential application in developing new photopolymerization systems (E. Norambuena et al., 2004).

Environmental and Sensory Applications

Nitrobenzene derivatives have also found applications in environmental monitoring and as sensory materials. For instance, specific derivatives have been explored as sensitive probes for detecting certain pollutants, demonstrating the versatility of nitrobenzene compounds in sensor technology (M. Guo et al., 2017).

Mechanism of Action

The mechanism of action for the synthesis of benzene derivatives involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

While specific safety and hazard information for 4-Ethenyl-1-methyl-2-nitrobenzene was not found, it’s important to handle all chemical compounds with care. General safety measures include using personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and storing in a well-ventilated place .

properties

IUPAC Name |

4-ethenyl-1-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWNKBATSVOLBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00710011 | |

| Record name | 4-Ethenyl-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethenyl-1-methyl-2-nitrobenzene | |

CAS RN |

35921-01-8 | |

| Record name | 4-Ethenyl-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)

![4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3131871.png)